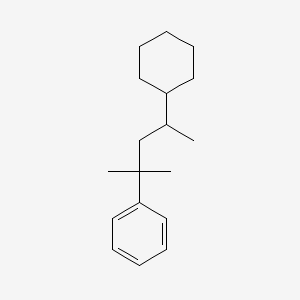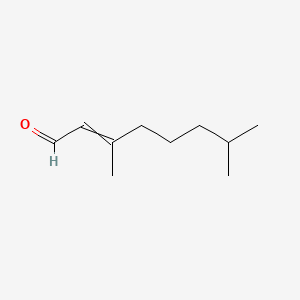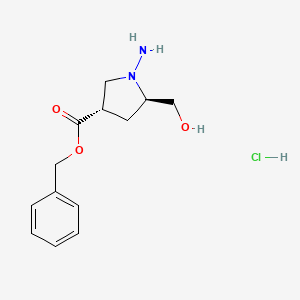![molecular formula C10H16N2 B13939937 3-[(Dimethylamino)methyl]-4-methylaniline CAS No. 792187-36-1](/img/structure/B13939937.png)
3-[(Dimethylamino)methyl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-4-methylaniline is an organic compound with the molecular formula C10H16N2 It is a derivative of aniline, where the amino group is substituted with a dimethylamino methyl group and a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-methylaniline typically involves the reaction of 4-methylaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylamino methyl group. The general reaction scheme is as follows: [ \text{4-Methylaniline} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-methylaniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its potential as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
N,N-Dimethylaniline: An aniline derivative with a dimethylamino group directly attached to the nitrogen atom.
N,N-Dimethyl-p-toluidine: Similar structure with a methyl group at the para position.
Uniqueness
3-[(Dimethylamino)methyl]-4-methylaniline is unique due to the presence of both a dimethylamino methyl group and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as enhanced nucleophilicity and specific reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
792187-36-1 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-10(11)6-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3 |
InChI Key |
QBULFXIEIOPAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)


![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)






![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)



